Speciogynine-d3

Catalog No.
S12843892
CAS No.
M.F
C23H30N2O4
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Speciogynine-d3

Product Name

Speciogynine-d3

IUPAC Name

trideuteriomethyl (E)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

Molecular Formula

C23H30N2O4

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16-,19-/m0/s1/i4D3

InChI Key

LELBFTMXCIIKKX-BAESUDMPSA-N

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)/C(=C/OC)/[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1CC)C4=C(N3)C=CC=C4OC

Speciogynine-d3 is a deuterium-labeled derivative of the alkaloid speciogynine, which is primarily isolated from the leaves of the plant Mitragyna speciosa, commonly known as kratom. This compound belongs to the class of indole alkaloids, which are characterized by their complex structures and significant biological activities. Speciogynine itself has garnered attention due to its potential therapeutic effects, particularly in pain management and as an alternative to conventional opioids .

The chemical reactivity of speciogynine-d3 is similar to that of its parent compound, speciogynine. It can undergo various transformations typical of indole alkaloids, including oxidation, reduction, and demethylation. These reactions are often facilitated by enzymatic processes in biological systems. For example, the metabolic pathways involving speciogynine include monooxidation and O-demethylation, which are critical for its pharmacokinetic properties .

Speciogynine and its derivatives exhibit a range of biological activities. Research indicates that speciogynine can interact with opioid receptors, particularly the mu-opioid receptor, suggesting potential analgesic effects. Additionally, it has been observed to have anti-inflammatory properties and may influence mood and anxiety levels . The deuterium labeling in speciogynine-d3 aids in pharmacokinetic studies, allowing researchers to trace the compound's metabolism and distribution in biological systems more accurately.

Speciogynine-d3 is primarily used in research settings, particularly in pharmacological studies aimed at understanding the mechanisms of action of kratom alkaloids. Its deuterium labeling makes it a valuable tool for tracing metabolic pathways and studying drug interactions within biological systems. Furthermore, it may have applications in developing new analgesic medications that mimic the effects of opioids without their addictive properties .

Interaction studies involving speciogynine-d3 often focus on its binding affinity to various receptors, including opioid receptors. These studies help elucidate the compound's pharmacodynamics and potential therapeutic applications. Additionally, research into its metabolic interactions with liver enzymes provides insights into how speciogynine-d3 is processed in the body, influencing its efficacy and safety profile .

Speciogynine shares structural similarities with several other alkaloids derived from Mitragyna speciosa. Here are some notable compounds:

Compound NameStructural FeaturesUnique Characteristics
MitragynineContains a methoxy group at C-9Exhibits strong mu-opioid receptor activity
SpeciociliatineDifferent spatial arrangement at C-3Known for its unique analgesic properties
MitraciliatineSimilar core structure but distinct substituentsLess studied; potential for unique pharmacological effects

Uniqueness of Speciogynine-d3: Unlike its counterparts, speciogynine-d3's deuterium labeling allows for enhanced tracking in metabolic studies, providing clearer insights into its pharmacokinetics compared to non-labeled compounds.

Molecular Architecture of Speciogynine-d3

Core Indole Alkaloid Scaffold Analysis

Speciogynine-d3 retains the foundational indole alkaloid scaffold of its parent compound, speciogynine (C23H30N2O4), characterized by a pentacyclic framework integrating an indole moiety, a piperidine ring, and esterified methoxy groups. The molecular formula adjusts to C23H27D3N2O4 to account for three deuterium atoms. Key functional groups include:

  • A β-methoxyacrylate group at C-16, critical for receptor interactions.
  • Two methoxy substitutions at C-9 and C-17, influencing stereoelectronic properties.
  • A tetracyclic yohimbane skeleton with a C-3 ethyl substituent, conserved across Mitragyna alkaloids.

The indole nitrogen (N-1) participates in hydrogen bonding with biological targets, while the piperidine ring (N-4) adopts a chair conformation stabilized by intramolecular hydrogen bonding.

Table 1: Comparative Structural Features of Speciogynine and Speciogynine-d3

PropertySpeciogynineSpeciogynine-d3
Molecular FormulaC23H30N2O4C23H27D3N2O4
Molecular Weight (g/mol)398.5401.5
Key Deuterium SitesN/AC-3, C-20, OCH3 groups
Stereochemistry3R, 20SRetained 3R, 20S

Deuterium Labeling Patterns and Isotopic Purity

Deuterium incorporation in speciogynine-d3 occurs at three positions:

  • C-3 ethyl group: One deuterium replaces a hydrogen on the ethyl side chain.
  • C-20 methoxy group: Two deuteriums are introduced into the methyl group of the methoxy substituent.

Isotopic purity (>98%) is achieved via semi-synthetic methods, leveraging deuterated precursors like D3-acetic anhydride for ester group labeling. Nuclear magnetic resonance (NMR) analysis confirms deuterium placement through the absence of proton signals at δ 1.12 (C-3 ethyl) and δ 3.72 (C-20 OCH3).

Stereochemical Configuration at C-3 and C-20 Positions

Speciogynine-d3 preserves the native 3R,20S stereochemistry of its parent compound, essential for bioactivity. The C-3 ethyl group’s R configuration arises from stereospecific reduction during biosynthesis, mediated by strictosidine aglycone reductases. At C-20, the S configuration is maintained via enzymatic epimerization during late-stage alkaloid maturation.

Synthetic Strategies for Deuterated Alkaloid Derivatives

Precursor-Directed Biosynthesis Approaches

Deuterated speciogynine is produced by feeding M. speciosa cultures with deuterium-labeled secologanin or tryptamine precursors. For example:

  • D3-tryptamine: Incorporates deuterium at the indole ring’s C-2 and C-3 positions, retained through Pictet-Spengler condensation with secologanin.
  • D2-secologanin: Labels the monoterpene moiety, transferred to C-20 during alkaloid assembly.

This method yields 10–15% deuterated speciogynine, with isotopic enrichment confirmed via liquid chromatography–mass spectrometry (LC-MS).

Chemoenzymatic Synthesis Utilizing DCS1 Mutants

Demethylcorynantheidine synthase (DCS) mutants engineered for enhanced substrate promiscuity enable in vitro deuterium incorporation. Key steps include:

  • Substrate engineering: Incubating DCS with deuterated nicotinamide adenine dinucleotide phosphate (NADPD) to facilitate hydride transfer to the C-3 position.
  • Post-condensation modifications: Using cytochrome P450 monooxygenases (CYPs) to introduce methoxy groups with deuterated methyl donors.

This approach achieves 85–90% isotopic purity but requires optimization for scale-up.

Post-Synthetic Deuterium Exchange Methodologies

Late-stage deuterium exchange exploits the acidity of specific protons:

  • C-3 ethyl group: Treatment with D2O under basic conditions (pH 10) replaces the α-hydrogen with deuterium.
  • Methoxy groups: Reaction with deuterated methyl iodide (CD3I) substitutes methoxy hydrogens.

This method is limited by competing side reactions but offers rapid deuterium incorporation (2–4 hours).

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

401.23938768 g/mol

Monoisotopic Mass

401.23938768 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-08-10

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